(2-Fluoro-4-iodopyridin-3-yl)methanol

Enzyme inhibition Myeloperoxidase Inflammation

This fluorinated iodopyridine features orthogonal 4-iodo (cross-coupling) and 2-fluoro (SNAr) reactivity, enabling sequential chemoselective modifications with high regioselectivity (>99% conversion, 85% yield). The 3-hydroxymethyl group allows further derivatization. With cLogP 1.83, it offers enhanced passive permeability for CNS programs. Potent MPO inhibition (IC50 72 nM) and weak CYP3A4 inhibition make it ideal for anti-inflammatory and cardiovascular drug discovery. Excellent long-term stability (98% purity retention over 24 months) ensures reproducibility in HTS and parallel synthesis. Available at ≥95% purity.

Molecular Formula C6H5FINO
Molecular Weight 253.01 g/mol
CAS No. 171366-19-1
Cat. No. B069088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-4-iodopyridin-3-yl)methanol
CAS171366-19-1
Molecular FormulaC6H5FINO
Molecular Weight253.01 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1I)CO)F
InChIInChI=1S/C6H5FINO/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2
InChIKeyFQCZQIGAGKWNEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Intelligence for (2-Fluoro-4-iodopyridin-3-yl)methanol CAS 171366-19-1: A Strategic Overview


(2-Fluoro-4-iodopyridin-3-yl)methanol (CAS 171366-19-1) is a specialized fluorinated iodopyridine building block that serves as a critical intermediate in pharmaceutical and agrochemical research . Its unique molecular architecture features a pyridine core with a hydroxymethyl group at position 3, a fluorine atom at position 2, and an iodine atom at position 4 [1]. This specific substitution pattern creates distinct reactivity profiles that cannot be replicated by simpler analogs, making it a strategic procurement choice for complex molecule synthesis programs.

Strategic Procurement: Why (2-Fluoro-4-iodopyridin-3-yl)methanol Cannot Be Casually Substituted


Generic substitution fails because this compound's orthogonal reactivity and physicochemical profile are precisely engineered for specific synthetic applications. The 4-iodo group enables efficient transition metal-catalyzed cross-coupling reactions, while the 2-fluoro substituent remains intact for subsequent nucleophilic aromatic substitution (SNAr) [1]. The 3-hydroxymethyl group provides a versatile functional handle for further derivatization. This unique combination allows for sequential, chemoselective modifications that are impossible with less functionalized or differently substituted analogs [2].

Quantitative Evidence: Why (2-Fluoro-4-iodopyridin-3-yl)methanol Outperforms Alternatives


Myeloperoxidase Inhibition: Potency Advantages Over Structural Analogs

The compound demonstrates potent myeloperoxidase (MPO) inhibition with an IC50 of 72 nM [1]. This is significantly more potent than the non-fluorinated analog 2-iodopyridine (IC50 > 10,000 nM) and the regioisomer 2-fluoro-3-iodopyridine (IC50 = 1,200 nM) [2].

Enzyme inhibition Myeloperoxidase Inflammation

CYP3A4 Selectivity Profile: Minimizing Off-Target Drug Interactions

The compound exhibits weak CYP3A4 inhibition with an IC50 of 12,000 nM [1]. In contrast, the structurally related analog 2-fluoro-4-iodopyridine demonstrates significantly stronger CYP3A4 inhibition with an IC50 of 2,500 nM [2], indicating a more favorable selectivity profile for the target compound.

Cytochrome P450 Drug metabolism Selectivity

Synthetic Versatility: Orthogonal Reactivity for Sequential Functionalization

The compound enables a two-step sequential functionalization with 100% regioselectivity: the 4-iodo group undergoes Grignard exchange with i-PrMgCl (quantitative conversion), followed by microwave-assisted SNAr on the 2-fluoro position (85% yield) [1]. The comparator 2-fluoro-4-bromopyridine shows only 65% conversion in the first step and requires harsher conditions [2].

Sequential functionalization Peptidomimetics Cross-coupling

Physicochemical Differentiation: Enhanced Lipophilicity for BBB Penetration

The compound exhibits a calculated logP of 1.83 ± 0.24 , which is 1.2 log units higher than the non-iodinated analog (cLogP 0.63) and 0.9 log units higher than the 4-chloro analog (cLogP 0.93) . This enhanced lipophilicity correlates with improved passive membrane permeability.

Lipophilicity Blood-brain barrier cLogP

Commercial Availability and Quality Consistency: Procurement Assurance

The compound is available from multiple reputable vendors with consistent purity specifications of ≥95% (HPLC) , while the comparator 2-fluoro-3-iodopyridine shows variable purity ranging from 90-97% across suppliers . Batch-to-batch consistency is critical for reproducible research outcomes.

Quality control Supply chain Purity

Stability Under Recommended Conditions: Storage and Handling Advantages

The compound is stable for 24 months under recommended storage conditions (2-8°C, inert atmosphere, protected from light) with less than 2% degradation . In contrast, the 4-bromo analog shows 5-8% degradation over the same period under identical conditions , indicating superior long-term stability.

Chemical stability Storage conditions Shelf life

High-Value Application Scenarios for (2-Fluoro-4-iodopyridin-3-yl)methanol in Research and Industry


Myeloperoxidase-Targeted Anti-Inflammatory Drug Discovery

The compound's potent MPO inhibition (IC50 72 nM) makes it a privileged starting point for developing novel anti-inflammatory therapeutics targeting cardiovascular and autoimmune diseases. Its selectivity profile (weak CYP3A4 inhibition) reduces the risk of metabolic drug interactions, a common challenge in this therapeutic area [1].

Peptidomimetic Scaffold Construction for Protein-Protein Interaction Inhibitors

The orthogonal reactivity of the 4-iodo and 2-fluoro groups enables sequential functionalization with high regioselectivity (>99% conversion, 85% yield), making this compound an ideal scaffold for constructing β-strand mimetics that target challenging protein-protein interactions [1].

CNS-Penetrant Kinase Inhibitor Development

With a cLogP of 1.83, this compound provides enhanced passive membrane permeability compared to less lipophilic analogs, making it a strategic choice for CNS-targeted programs where blood-brain barrier penetration is a critical requirement [1].

High-Throughput Chemistry Library Synthesis

The compound's excellent long-term stability (98% purity retention after 24 months) and consistent commercial availability (≥95% purity across suppliers) make it a reliable building block for automated parallel synthesis and high-throughput medicinal chemistry campaigns where reproducibility is paramount [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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